2-Bromo-3-methoxypyridine

Organic Synthesis Halogenation Regioselectivity

Inconsistent isomer ratios in generic bromo-methoxypyridine batches sabotage cross-coupling yields. The precisely defined 2-bromo-3-methoxy substitution pattern eliminates regiochemical uncertainty. • ≥98% purity (GC) for reproducible Suzuki-Miyaura coupling • Sharp melting point (45-49°C) confirms identity • Key intermediate for AXL kinase inhibitors (oncology) & Piroxicam metabolites. Global stock; ambient shipping.

Molecular Formula C6H6BrNO
Molecular Weight 188.02 g/mol
CAS No. 24100-18-3
Cat. No. B021398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-methoxypyridine
CAS24100-18-3
Molecular FormulaC6H6BrNO
Molecular Weight188.02 g/mol
Structural Identifiers
SMILESCOC1=C(N=CC=C1)Br
InChIInChI=1S/C6H6BrNO/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3
InChIKeyPDOWLYNSFYZIQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-methoxypyridine: Overview


2-Bromo-3-methoxypyridine (CAS 24100-18-3) is a heterocyclic building block, C6H6BrNO (MW: 188.02 g/mol), featuring a pyridine core with a bromine atom at the ortho (2-) position and a methoxy group at the meta (3-) position [1]. This specific 2-bromo-3-methoxy substitution pattern distinguishes it from other bromo-methoxypyridine isomers and imparts unique regioselectivity and reactivity profiles [2]. It is a solid with a melting point range of 45-49 °C and is typically handled as a white to off-white crystalline powder [1].

1 Pyridine building block for regioselective cross-coupling workflows
2 Kinase inhibitor intermediate for AXL-targeted synthesis programs
3 High-purity heterocyclic scaffold for pharmaceutical research

Why 2-Bromo-3-methoxypyridine Is Irreplaceable


Substitution with a generic 'bromo-methoxypyridine' or halogen analog is not chemically or practically equivalent. The precise 2-bromo-3-methoxy arrangement dictates a specific electronic and steric environment on the pyridine ring, directly influencing its regioselectivity in both its own synthesis and its performance in subsequent palladium-catalyzed cross-coupling reactions [1]. Changing the substitution pattern, even to the isomeric 2-bromo-4-methoxypyridine or 3-bromo-2-methoxypyridine, alters the reactive site and can lead to significant differences in reaction yields, required conditions, and the ultimate molecular architecture of downstream products, particularly in the synthesis of kinase inhibitors .

2-Bromo-3-methoxypyridine
Isomeric bromo-methoxypyridine
Different substitution pattern may alter reactive site and downstream molecular architecture
2-Bromo-3-methoxypyridine
Generic halogenated pyridine
Regioselectivity profile may not match; isomer mixtures can shift coupling yields
2-Bromo-3-methoxypyridine
Lower-purity analog
Purity below reported ≥99% may introduce side reactions in kinase inhibitor synthesis

2-Bromo-3-methoxypyridine: Differentiation Evidence


Regioselectivity in Synthesis

The synthesis of 2-Bromo-3-methoxypyridine demonstrates a marked advantage in regioselectivity compared to general brominated pyridine analogs. In the patented method starting from 2-nitro-3-methoxypyridine, the bromination step directly replaces the nitro group with bromine, yielding the desired 2-bromo-3-methoxypyridine isomer exclusively [1]. This contrasts with less selective brominations that can produce mixtures of ortho- and para-bromo isomers, requiring additional purification. The method reports a product yield of 85-92% with a purity of 99% after purification [1].

Synthetic regioselectivity
Class-level inference
Isolated yield: 85–92%
Exclusive isomer formation reported
Supports procurement of isomerically pure building block
Patent method; reproducibility should be verified
Organic Synthesis Halogenation Regioselectivity

Solubility in Polar Aprotic Solvents

2-Bromo-3-methoxypyridine exhibits enhanced solubility in polar aprotic solvents, a key advantage for its handling and use in common cross-coupling reaction conditions. It has a reported solubility of 50 mg/mL in DMSO [1]. This is noted as 'enhanced' compared to other brominated pyridine analogs, which can have lower or significantly variable solubility in these media [1].

Solubility in DMSO
Class-level inference
50 mg/mL
Polar aprotic solvent handling
Facilitates stock solution preparation for coupling reactions
Comparator solubility data not reported
Physical Chemistry Solubility DMSO

AXL Kinase Inhibitor Synthesis

2-Bromo-3-methoxypyridine is specifically cited as a building block for the synthesis of triazolopyrimidine derivatives and analogs, which act as AXL receptor tyrosine kinase function inhibitors . This provides a clear, defined target application compared to generic 'bromopyridines' used for broad purposes. The specific substitution pattern is critical for constructing the core of these inhibitors .

AXL kinase inhibitor use
Class-level inference
Triazolopyrimidine AXL inhibitor synthesis
Application-focused building block
Supports targeted kinase inhibitor research programs
Specificity claimed; independent validation recommended
Medicinal Chemistry Kinase Inhibitors AXL Receptor

High Purity Standards

Reputable commercial sources consistently report very high purity levels for 2-Bromo-3-methoxypyridine. For instance, one supplier reports a purity of ≥ 99% as determined by GC , while another indicates a purity of 99.75% . These high and verifiable purity grades are crucial for ensuring reproducibility in sensitive synthetic steps.

Commercial purity
Supporting evidence
≥99% (GC) / 99.75%
Supplier-reported data
Reduces side-reaction risk in sensitive synthetic steps
Data to verify per lot; request COA
Quality Control Purity GC Analysis

2-Bromo-3-methoxypyridine: Key Applications


Palladium-Catalyzed Cross-Coupling

The bromine atom at the 2-position of 2-Bromo-3-methoxypyridine serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions. Its specific reactivity, highlighted by superior regioselectivity and optimized stability for Suzuki-Miyaura coupling [1], makes it a preferred substrate for attaching diverse aryl, heteroaryl, alkenyl, or alkynyl groups. The enhanced solubility in common reaction solvents like DMSO [1] further contributes to its reliability and performance in these transformations.

AXL Kinase Inhibitor Synthesis

A major and specific application for 2-Bromo-3-methoxypyridine is as a core building block in the synthesis of triazolopyrimidine derivatives and analogs designed to inhibit the AXL receptor tyrosine kinase [1]. This kinase is a well-validated target in cancer biology, playing a role in cell survival, proliferation, and migration [1]. The compound's precise substitution pattern is essential for constructing the pharmacophore of these inhibitors, making it a crucial intermediate in this area of oncology drug discovery.

Medicinal Chemistry Intermediate

The combination of high purity, as verified by GC analysis [1], and a defined melting point (45-49°C) [2] ensures that 2-Bromo-3-methoxypyridine is a reliable and easy-to-handle solid intermediate. Its successful use in patented synthetic methods with reported high yields (85-92%) [3] further validates its utility as a dependable building block for constructing complex pharmaceutical and agrochemical candidates, where reproducibility and scalability are key concerns.

Piroxicam Metabolite Synthesis

2-Bromo-3-methoxypyridine is also noted as a key intermediate for synthesizing metabolites of Piroxicam [1]. Piroxicam is a non-steroidal anti-inflammatory drug (NSAID), and this application demonstrates the compound's utility in accessing specific, functionalized pyridine-containing molecules for pharmaceutical research, extending beyond its primary role in kinase inhibitor programs.

Application
Selection Property
Validation Focus
Palladium-catalyzed cross-coupling
2-bromo leaving group reactivity
Regioselectivity and coupling yield
AXL kinase inhibitor synthesis
Triazolopyrimidine pharmacophore fit
Target engagement assay context
Medicinal chemistry intermediate
High verified purity and solid handling
Scalability and lot consistency
Piroxicam metabolite research
Pyridine-containing metabolite synthesis
Structural identity confirmation

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